molecular formula C11H24O2 B3056878 2-Octylpropane-1,3-diol CAS No. 74971-70-3

2-Octylpropane-1,3-diol

Cat. No.: B3056878
CAS No.: 74971-70-3
M. Wt: 188.31 g/mol
InChI Key: ZZJCWGKTESNSGK-UHFFFAOYSA-N
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Description

2-Octylpropane-1,3-diol (CAS TBD) is a branched diol characterized by a central propane-1,3-diol backbone substituted with a linear octyl group at the C2 position.

Properties

IUPAC Name

2-octylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCWGKTESNSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311454
Record name 2-octylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74971-70-3
Record name NSC243513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-octylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octylpropane-1,3-diol can be synthesized through several methods. One common approach is the hydroxylation of alkenes. This process involves the addition of hydroxyl groups to an alkene, which can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are favored for their efficiency and scalability, making them suitable for large-scale production .

Comparison with Similar Compounds

Structural Analogs: Substituent Chain Length Effects

A key structural analog is 2-ethylpropane-1,3-diol (H3L<sup>Et</sup>), which features an ethyl group at the C2 position. This compound has been extensively studied in heterometallic complexes (e.g., [Ga3V(L<sup>Et</sup>)2(dpm)6]) due to its tripodal alkoxide ligand geometry .

Key Differences :

  • Hydrophobicity: The octyl group in 2-octylpropane-1,3-diol increases logP (octanol-water partition coefficient) significantly compared to ethyl, reducing aqueous solubility.
Table 1: Substituent-Dependent Properties
Compound Substituent Hydroxyl Positions LogP (Predicted) Metal Complex Stability
This compound Octyl 1,3 ~3.5 Moderate (steric hindrance)
2-Ethylpropane-1,3-diol Ethyl 1,3 ~0.8 High (optimal geometry)
Propane-1,2-diol - 1,2 -0.92 Low (non-tripodal)

Reactivity in Oxidation Reactions

Diols such as propane-1,2-diol and butane-2,3-diol undergo oxidation via metal-catalyzed pathways. For example:

  • Ru(III)/Ru(VI)-Catalyzed Oxidation : Propane-1,2-diol forms a catalyst-substrate complex, generating carbocations (Ru(VI)) or radicals (Ru(III)) .
  • Impact of Substituents : The C2 octyl group in this compound may slow oxidation rates due to steric shielding of hydroxyl groups, contrasting with smaller diols like propane-1,2-diol, which exhibit faster kinetics.

Positional Isomerism: 1,3-Diols vs. 1,2-Diols

  • Coordination Chemistry : 1,3-diols (e.g., this compound) favor tripodal ligand geometries in metal complexes, whereas 1,2-diols (e.g., propane-1,2-diol) lack this capability .
  • Acidity : The 1,3-diol configuration results in weaker acidity (pKa ~14–15) compared to 1,2-diols (pKa ~12–13), influencing deprotonation efficiency in alkaline media .

Biological Activity

2-Octylpropane-1,3-diol, also known as octyl glycol, is a diol compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in cosmetics and personal care products due to its moisturizing properties. However, recent studies have begun to explore its broader biological effects, including antimicrobial, antiproliferative, and antioxidant activities.

  • Chemical Formula : C11_{11}H24_{24}O2_2
  • Molecular Weight : 188.31 g/mol
  • CAS Number : 316062

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Escherichia coli50
Candida albicans37 - 124
Gram-positive bacteria16 - 64

These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive strains and yeast species like Candida albicans .

Antiproliferative Activity

Studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that:

  • Cell Lines Tested : HepG2 (liver), Caco-2 (colon), MG63 (bone).
  • Observed Effects : Depending on concentration, this compound demonstrated varying levels of cytotoxicity and inhibition of cell proliferation.

For example, at specific concentrations, it was noted that the compound reduced cell viability significantly in HepG2 cells while exhibiting less effect on Caco-2 and MG63 cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

Assay Type EC50 Value (µg/mL)
DPPH Radical Scavenging19 - 31
Total Antioxidant CapacityNot specified

These results indicate that the compound can act as a free radical scavenger, contributing to its potential utility in preventing oxidative stress-related damage in biological systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical strains of Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above the MIC. The study highlighted the potential application of this compound in formulations aimed at reducing microbial load in personal care products.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer therapeutics, the antiproliferative effects of this compound were assessed on HepG2 cells. The study reported a dose-dependent decrease in cell viability after treatment with the compound for 48 hours. This suggests a possible pathway for further exploration in cancer treatment regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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